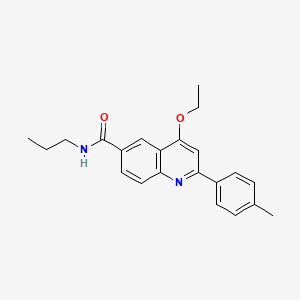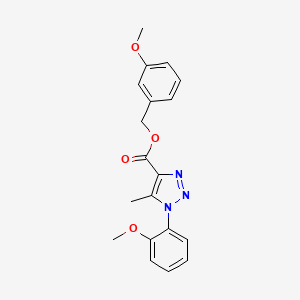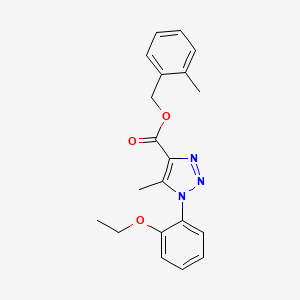
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide, also known as EMPPC, is an organic compound with a wide range of potential applications in scientific research and experimentation. This molecule is of particular interest due to its unique structure that is composed of an aromatic ring system and two amide bonds. The structure of this compound lends itself to a variety of uses, from synthesizing other compounds to studying the effects of its components on biological systems.
科学的研究の応用
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has a wide range of potential applications in scientific research. One such application is in the field of drug delivery. It has been shown to be effective in the delivery of various drugs to target cells, as well as in the uptake of drugs by cells. Additionally, 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has been studied for its potential as an anti-inflammatory agent and for its antioxidant properties. It has also been studied as a potential treatment for various cancers, including prostate and breast cancer. Furthermore, 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has been studied as a potential treatment for Alzheimer’s disease, as it has been shown to inhibit the formation of amyloid plaques.
作用機序
The mechanism of action of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide is not yet fully understood. However, it is believed that the compound binds to certain receptors on the cell surface, which triggers a cascade of biochemical reactions that can lead to a variety of effects. For instance, it has been shown to activate certain pathways that can lead to the production of anti-inflammatory molecules, as well as molecules that can protect cells from oxidative stress. Additionally, it has been shown to inhibit the activity of certain enzymes, such as those involved in the formation of amyloid plaques.
Biochemical and Physiological Effects
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress. Furthermore, it has been shown to have anti-diabetic effects, as it can reduce the levels of glucose in the bloodstream. Finally, it has been studied for its potential anti-Alzheimer’s disease effects, as it can inhibit the formation of amyloid plaques.
実験室実験の利点と制限
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has several advantages for use in laboratory experiments. Firstly, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has a wide range of potential applications, making it a useful tool for researchers. However, there are some limitations to using 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide in laboratory experiments. For instance, it is difficult to obtain in large quantities, and the effects of the compound can vary depending on the concentration. Furthermore, the effects of the compound on biological systems are still not fully understood, making it difficult to predict the results of experiments.
将来の方向性
There are a number of potential future directions for research into 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide. For instance, further studies could be conducted to better understand its mechanism of action, as well as to determine its potential therapeutic effects. Additionally, further studies could be conducted to determine its potential as an anti-inflammatory, antioxidant, and anti-cancer agent. Furthermore, further studies could be conducted to determine the potential of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide as a drug delivery system, as well as to determine its potential as a treatment for Alzheimer’s disease. Finally, further studies could be conducted to determine the potential of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide as a tool for studying the effects of other compounds on biological systems.
合成法
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide can be synthesized in several different ways. The most common method is to use a Grignard reagent to react with a quinoline-6-carboxylic acid. This reaction involves the addition of magnesium to the quinoline-6-carboxylic acid, followed by the addition of the propyl group and ethoxy group. The reaction is then followed by the addition of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an aqueous solution, and can be performed in a variety of solvents.
特性
IUPAC Name |
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-12-23-22(25)17-10-11-19-18(13-17)21(26-5-2)14-20(24-19)16-8-6-15(3)7-9-16/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMAXXLMGCXNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6555723.png)
![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6555727.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555736.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555745.png)
![methyl 2-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6555762.png)
![3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555766.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555770.png)


![3-(3-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555787.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6555789.png)

![4-ethoxy-N-[3-(furan-2-yl)propyl]-2-(4-methylphenyl)quinoline-6-carboxamide](/img/structure/B6555814.png)
![8-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6555816.png)